![molecular formula C12H12N2O2 B2875482 4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone CAS No. 5272-46-8](/img/structure/B2875482.png)
4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone is an organic compound with the molecular formula C12H12N2O2 It is known for its unique structure, which includes an isoxazolone ring substituted with a dimethylamino group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone typically involves the reaction of 3-phenyl-5(4H)-isoxazolone with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an appropriate solvent such as xylene or toluene. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(Dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding oxazolone derivatives.
Reduction: Formation of reduced isoxazolone derivatives.
Substitution: Formation of substituted isoxazolone derivatives with various functional groups.
Applications De Recherche Scientifique
4-[(Dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone involves its interaction with specific molecular targets. The dimethylamino group can act as an electron donor, facilitating interactions with electron-deficient sites on biological molecules. This can lead to the modulation of enzymatic activities or the inhibition of microbial growth. The isoxazolone ring structure also contributes to its reactivity and potential biological effects .
Comparaison Avec Des Composés Similaires
- 4-[(Dimethylamino)methylene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran
Comparison:
- 4-[(Dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone is unique due to its isoxazolone ring structure, which imparts distinct chemical and biological properties.
- 4-[(Dimethylamino)methylene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one has a pyrazolone ring, which differs in reactivity and potential applications.
- 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran is known for its photophysical properties and applications in optical sensing, which are distinct from the isoxazolone compound .
Propriétés
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)8-10-11(13-16-12(10)15)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAHHEOMOHOCNQ-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=NOC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=NOC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
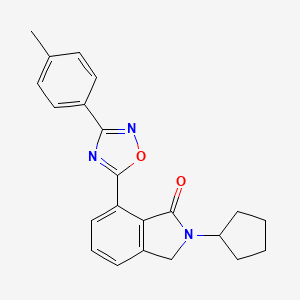
![(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)
![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2875402.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2875405.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2875406.png)
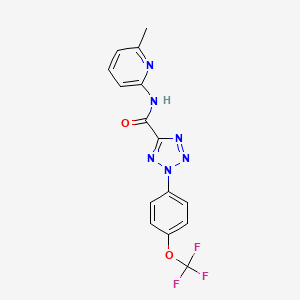
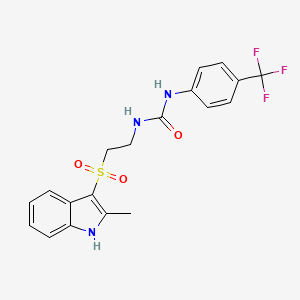
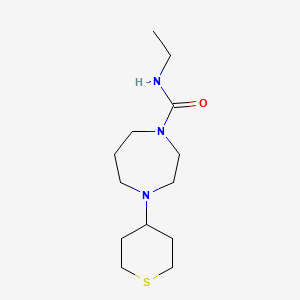
![(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride](/img/structure/B2875417.png)
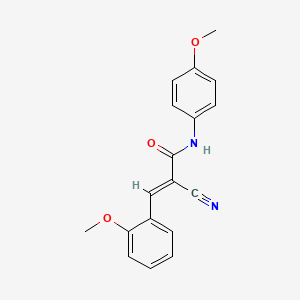
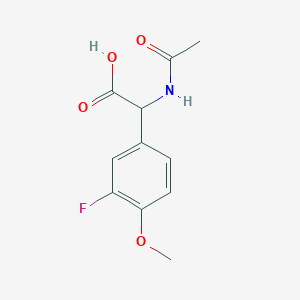
![4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2875420.png)
![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2875421.png)
![8-(dimethylamino)-7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2875422.png)
